L-Tartaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6, Array, H2C4H4O6 | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | tartaric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132517-61-4 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132517-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8023632 | |
| Record name | L-Tartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | L-Tartaric acid | |
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| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Flash Point |
210 °C c.c. | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol) | |
| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Relative density (water = 1): 1.79 | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.00000015 [mmHg] | |
| Record name | L-Tartaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
87-69-4, 133-37-9 | |
| Record name | (+)-Tartaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tartaric acid [USAN:JAN] | |
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| Record name | DL-Tartaric acid | |
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| Record name | L-tartaric acid | |
| Source | DrugBank | |
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| Record name | tartaric acid | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | L-Tartaric acid | |
| Source | EPA DSSTox | |
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| Record name | (+)-tartaric acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TARTARIC ACID, DL- | |
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| Record name | TARTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4888I119H | |
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| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
Between 168 °C and 170 °C, 169 °C, 206 °C | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Historical and Conceptual Foundations of L + Tartaric Acid Research
Pioneering Discoveries in Chirality and Optical Activity
The concept of chirality, or "handedness" in molecules, and their ability to rotate plane-polarized light, known as optical activity, were first observed and then rigorously explored through the study of tartaric acid.
Early Observations of Polarized Light Rotation by Jean-Baptiste Biot (1832)
The phenomenon of optical activity was initially observed by the French physicist Jean-Baptiste Biot. wikipedia.orglibretexts.orglibretexts.org As early as 1815, Biot discovered that the rotation of the plane of light polarization was not confined to crystalline substances but could also be observed in certain liquids and even vapors, leading him to correctly conclude that this rotation was a characteristic of individual molecules. encyclopedia.comencyclopedia.com In 1832, Biot commenced a dedicated study of tartaric acid, a substance of biological origin, and its capacity to rotate polarized light. tartarics.comlibretexts.orglibretexts.orgencyclopedia.comencyclopedia.comwikipedia.orgchemistryviews.orgucsd.edu By 1836, he published a significant paper detailing the rotatory power of tartaric acid under various conditions, noting an unusual "anomalous dispersion" where the rotation depended on the color of light in a manner different from other substances he had investigated. encyclopedia.comencyclopedia.com Biot's meticulous observations provided the initial empirical evidence for the existence of optically active organic compounds, setting the stage for deeper investigations into the molecular basis of this property. wikipedia.orglibretexts.orgreagent.co.uk
Louis Pasteur's Contributions to Stereoisomerism and Enantiomer Separation (1848, 1857)
Building upon Biot's work, Louis Pasteur made groundbreaking contributions to the understanding of stereoisomerism and the separation of enantiomers. tartarics.comencyclopedia.comwikipedia.org In 1848, while studying the sodium ammonium (B1175870) salt of racemic tartaric acid, Pasteur made a pivotal discovery: he observed that under certain conditions, the salt crystallized into two distinct types of hemihedral crystals. tartarics.comlibretexts.orglibretexts.orgwikipedia.orgvinetur.comwikipedia.orgwidener.eduuni-hamburg.de These two crystal forms were non-superimposable mirror images of each other. wikipedia.orguni-hamburg.de Through painstaking manual separation of these "left-handed" and "right-handed" crystals using tweezers, Pasteur dissolved each type in water. tartarics.comlibretexts.orglibretexts.orgwikipedia.orguni-hamburg.de He then observed that solutions of the two crystal forms rotated plane-polarized light in equal but opposite directions—one clockwise (dextrorotatory) and the other counterclockwise (levorotatory). libretexts.orglibretexts.orgvinetur.comuni-hamburg.de This experiment marked the first successful resolution of a racemic mixture into its individual enantiomers and the first preparation of a pure sample of levotartaric acid. tartarics.comlibretexts.orglibretexts.orgchemistryviews.org
Pasteur's insights extended further in 1857 when he discovered the phenomenon of enantioselectivity. wikipedia.orgresearchgate.net He observed that certain microorganisms, specifically a mold, selectively consumed and fermented only the dextrorotatory form of tartaric acid from a racemic mixture, leaving the levorotatory form untouched. ucsd.eduwikipedia.orgresearchgate.net This demonstrated that living systems could distinguish between mirror-image molecules, providing early evidence for the chiral nature of biological processes.
Chemical Isolation by Carl Wilhelm Scheele (1769)
Long before the discoveries of Biot and Pasteur, tartaric acid was known in its partially purified form, referred to as "tartar," to ancient civilizations like the Greeks and Romans, as it was a byproduct of wine fermentation. britannica.comtartarics.comlinanwindow.com However, the isolation of the free acid in a purified chemical form was achieved by the Swedish chemist Carl Wilhelm Scheele in 1769. britannica.comtartarics.comwikipedia.orgvinetur.comlinanwindow.com Scheele successfully isolated tartaric acid by boiling tartar (potassium hydrogen tartrate) with chalk, and then decomposing the resulting product with sulfuric acid. linanwindow.com This pioneering chemical isolation provided the pure substance that would later become central to the study of optical activity and stereochemistry.
The Foundational Role of L-(+)-Tartaric Acid in Stereochemistry Theory Development
L-(+)-Tartaric acid, the naturally occurring dextrorotatory form, played an unparalleled foundational role in the development of stereochemistry. britannica.comtartarics.comlibretexts.orgwikipedia.orgucsd.edu Pasteur's meticulous work with its various forms revealed that the optical inactivity of "racemic acid" was not due to an inherent lack of optical activity, but rather to its being an equal mixture of two optically active, mirror-image forms that canceled each other's effects. libretexts.orgwidener.edu This critical insight led to the recognition of enantiomerism, the existence of molecules that are non-superimposable mirror images of each other, and laid the conceptual foundation for stereochemistry as a distinct field of study. wikipedia.orglibretexts.orglibretexts.orgreagent.co.ukwikipedia.orguni-hamburg.de
Tartaric acid is particularly significant because it contains two chiral carbon atoms. While a compound with 'n' chiral centers typically has 2n stereoisomers, tartaric acid is an exception, existing in three stereoisomeric forms: L-(+)-tartaric acid, D-(-)-tartaric acid (the enantiomer), and meso-tartaric acid. britannica.comuni-hamburg.deresearchgate.net Meso-tartaric acid is optically inactive despite possessing chiral centers, because it contains an internal plane of symmetry, leading to intramolecular compensation of optical rotation. uni-hamburg.deresearchgate.net This unique characteristic further deepened the understanding of stereoisomerism, distinguishing between external compensation (in racemic mixtures) and internal compensation (in meso compounds). researchgate.net The observations made with tartaric acid directly influenced later theoretical advancements, such as Jacobus H. van 't Hoff and Joseph Le Bel's independent proposals in 1874, which explained optical activity based on the tetrahedral arrangement of atoms around carbon, thus providing a structural basis for the chirality first observed in tartaric acid. wikipedia.orgreagent.co.ukresearchgate.net
Biosynthesis and Metabolic Pathways of L + Tartaric Acid in Biological Systems
Elucidation of Biosynthetic Pathways in Higher Plants
D-gluconic Acid C4/C5 Pathway in Leguminous Species.
Beyond Ascorbic acid, D-gluconic acid can also serve as a precursor for L-(+)-Tartaric acid synthesis, particularly in leguminous species frontiersin.orgnih.gov. In this pathway, D-gluconic acid undergoes a direct conversion to 5-keto-D-gluconic acid through an unidentified oxidation step frontiersin.orgnih.gov. Following this initial conversion, the subsequent steps leading to the formation of L-(+)-Tartaric acid are thought to be analogous to those proposed for the Asc C4/C5 pathway frontiersin.orgnih.gov.
Identification and Characterization of Key Biosynthetic Enzymes.
Despite significant research, the specific enzymes responsible for many steps in the L-(+)-Tartaric acid biosynthetic pathways in plants remain largely uncharacterized frontiersin.orgnih.gov. However, some progress has been made in identifying and characterizing key enzymatic players. For instance, 2-keto-L-gulonate reductase (2-KGR) has been identified as an enzyme that efficiently reduces 2-keto-L-gulonic acid to L-idonic acid in Vitis vinifera mdpi.compeerj.com.
Aldo-keto Reductase (Vv2KGR) Activity.
Aldo-keto reductase (Vv2KGR) has been identified in Vitis vinifera as an enzyme crucial for L-TA biosynthesis. Vv2KGR functions by efficiently reducing 2-keto-L-gulonic acid, a breakdown product of ascorbic acid, to L-idonic acid nih.govresearchgate.net. This enzyme is categorized within the D-isomer-specific 2-hydroxyacid dehydrogenase superfamily, sharing the highest sequence similarity with hydroxypyruvate reductase isoform 2 in Arabidopsis thaliana nih.govresearchgate.net.
Vv2KGR utilizes NADPH as its preferred coenzyme for its catalytic activity nih.govresearchgate.net. Beyond its primary role in L-TA biosynthesis, Vv2KGR exhibits broad substrate specificity, demonstrating activity towards compounds such as glyoxylate (B1226380), pyruvate (B1213749), and hydroxypyruvate, with the highest catalytic efficiency observed for glyoxylate nih.govresearchgate.net. The X-ray crystal structure of Vv2KGR has been resolved at a resolution of 1.58 Å, providing structural insights into its function nih.govresearchgate.net. Furthermore, the transcriptional profile of Vv2KGR aligns with the accumulation patterns of L-TA during grape fruit development, underscoring its pivotal role in this biosynthetic pathway mdpi.com.
Table 1: Vv2KGR Substrate Specificity and Coenzyme Preference
| Substrate (Product) | Enzyme Activity (Relative) | Preferred Coenzyme | Citation |
| 2-keto-L-gulonic acid (L-idonic acid) | High | NADPH | nih.govresearchgate.net |
| Glyoxylate | Highest Catalytic Efficiency | NADPH | nih.govresearchgate.net |
| Pyruvate | Active | NADPH | nih.govresearchgate.net |
| Hydroxypyruvate | Active | NADPH | nih.govresearchgate.net |
Research on Transketolase (TK) and Tartaric Acid Semialdehyde Dehydrogenase (TSAD).
The precise involvement of transketolase (TK) and tartaric acid semialdehyde dehydrogenase (TSAD) in the synthesis of L-TA in grapevines remains an area requiring further confirmation mdpi.comfrontiersin.org. While 5-keto-D-gluconate (5-KGA) is recognized as an intermediate in the grapevine L-TA biosynthetic pathway, the specific enzyme responsible for its conversion has not yet been definitively identified mdpi.com. Early research by Saito et al. (1984) identified 5-KGA as a metabolite derived from ascorbic acid in immature grape slices mdpi.com.
Speculation suggests that 5-KGA could serve as a substrate for a dedicated transketolase, and that subsequent oxidation of the resulting four-carbon semialdehyde by a succinate (B1194679) semialdehyde dehydrogenase homolog might lead to the formation of L-TA pnas.orgnih.gov. In a notable study, Wang et al. (2022) engineered a mutant transketolase, TKTA-M, from Escherichia coli (K12 strain). This engineered enzyme successfully catalyzed the formation of tartaric acid semialdehyde from 5-KGA mdpi.comresearchgate.net. TKTA-M demonstrated a significantly enhanced specific activity on D-glyceraldehyde, showing a 9.25-fold increase compared to the wild-type enzyme researchgate.net. Furthermore, it facilitated the synthesis of tartaric acid semialdehyde from 5-keto-D-gluconate with a molar conversion rate of 55.34% researchgate.net. Despite these advancements, the specific characteristics and definitive roles of TK and TSAD in the context of plant L-TA synthesis necessitate continued investigation and validation mdpi.comfrontiersin.org.
Table 2: Engineered Transketolase (TKTA-M) Activity
| Enzyme | Substrate | Product | Specific Activity (U/mg) | Molar Conversion Rate | Citation |
| Wild-type TKTA | D-glyceraldehyde | - | 0.71 ± 0.02 | - | researchgate.net |
| TKTA-M (R358I/H461S/R520Q) | D-glyceraldehyde | - | 6.57 ± 0.14 (9.25x WT) | - | researchgate.net |
| TKTA-M | 5-keto-D-gluconate, ethanolaldehyde | Tartaric acid semialdehyde | - | 55.34% | researchgate.net |
Regulation by GDP-L-Galactose Phosphorylase (GGP/VTC2).
GDP-L-galactose phosphorylase (GGP), also known as VTC2 (and VTC5 in Arabidopsis thaliana), plays a pivotal role in the L-galactose pathway, which is the primary route for ascorbic acid (AsA) biosynthesis in plants mdpi.comresearchgate.netnih.govmdpi.com. AsA serves as a crucial precursor for L-TA synthesis in grapes mdpi.comfrontiersin.orgpnas.org.
Microbial Metabolism and Catabolism of Tartaric Acid Isomers.
Microorganisms exhibit a remarkable capacity for metabolizing various organic acids, including the optical isomers of tartaric acid. Both bacteria and fungi possess the ability to oxidize or dehydrate L-, D-, and meso-tartaric acid, yielding products such as oxaloacetic acid, glyoxylic acid, and glyceric acid mdpi.com. These metabolic processes allow these microorganisms to utilize tartaric acid as a carbon source mdpi.com. The catabolism of tartaric acids by Pseudomonas strains, for instance, is an inducible process, necessitating the presence of specific inducible transport systems in addition to the required dehydrases microbiologyresearch.org.
Utilization of D-tartrate by E. coli and Pseudomonas spp.
D-tartrate serves as a carbon source for various microorganisms, notably Escherichia coli and Pseudomonas spp. frontiersin.orgnih.govbiorxiv.org. Its utilization typically proceeds through oxidation to oxaloacetate or glycerate, ultimately leading to pyruvate frontiersin.orgnih.gov. Under anaerobic conditions, E. coli can metabolize D-tartrate via the L-malate pathway, involving enzymes like fumarase FumB and the antiporter DcuB nih.gov. Interestingly, some gut bacteria are known to specifically degrade D-tartaric acid, despite the fact that D-tartaric acid has no known natural source biorxiv.org.
Within the Pseudomonas genus, studies have revealed phylogenetic distinctions in D-tartrate utilization. Specifically, strains belonging to Pseudomonas cichorii subclade 2 are capable of utilizing D-tartrate as a sole carbon source, a capability not observed in subclade 1 strains researchgate.net. Genetic analysis of this phenomenon identified an approximately 7.1 kb region, specific to subclade 2, which is involved in D-tartrate utilization. This region contains the tarD gene, encoding a putative enzyme, and the dctA gene, encoding a transporter for D-tartrate researchgate.net.
L-tartrate Catabolism by Agrobacterium vitis and Botrytis cinerea.
L-tartrate, the predominant isomer found in grapes, is subject to catabolism by specific microbial species. Agrobacterium vitis, a bacterium commonly associated with grapevines, is capable of utilizing L-tartrate for carbon fixation frontiersin.orgnih.gov. Research has shown that A. vitis possesses genes encoding enzymes dedicated to tartaric acid degradation mdpi.comasm.org. For instance, the tartrate utilization plasmid (pTrAB4) found in the A. vitis nopaline (B31955) strain AB4 contains a 5.65-kb region encompassing four intact open reading frames (ORFs), designated ttuABCD, which are essential for tartrate-dependent growth. The ttuA gene is believed to function as the regulatory gene for this tartrate utilization operon asm.org. The ability of Agrobacterium to metabolize tartrate is thought to contribute to its colonization of the host plant scispace.com.
Another significant microorganism involved in L-tartrate catabolism is the fungus Botrytis cinerea. This fungus can catabolize L-tartrate present in grape must, leading to the production of various organic acids, including malate, pyruvate, acetate, oxalate, and oxaloacetate frontiersin.orgnih.gov. The reduction of L-tartaric acid levels by Botrytis cinerea activity has been suggested as a potential mechanism to improve the tartrate stability of wines mdpi.com.
Genetic and Molecular Regulation of Tartaric Acid Biosynthesis in Plants.
The biosynthesis of L-TA in plants, particularly in grapevines, represents a unique metabolic pathway that derives from the degradation of ascorbic acid (vitamin C) nih.govnih.gov. While the chemical intermediates involved in L-TA biosynthesis have been identified through various studies, the complete elucidation of all specific enzymes responsible for these reactions has presented a considerable challenge nih.gov.
Recent research has made strides in this area, leading to the identification and characterization of key enzymes such as Vv2KGR (an aldo-keto reductase) and L-idonate dehydrogenase (L-IdnDH) nih.govmdpi.comfrontiersin.orgnih.gov. L-IdnDH, specifically the VvLIDH3 isoform, catalyzes the conversion of L-idonate to 5-keto-D-gluconic acid, a step considered to be rate-limiting in the pathway frontiersin.orgnih.gov.
Advancements in genomic studies and co-expression network analyses are proving instrumental in identifying genes pertinent to L-TA biosynthesis frontiersin.orgpnas.org. For example, databases like VTC-Agg facilitate the search for genes that exhibit high co-expression with known L-TA pathway genes such as VvLidh3 and Vv2kgr frontiersin.org. Notably, transcripts highly co-expressed with VvLidh3 include a putative GDP-D-mannose pyrophosphorylase gene (VvVtc1), while those co-expressed with Vv2kgr include an L-galactose-1-phosphate phosphatase gene (VvVtc4). These findings suggest a close regulatory interplay between the AsA and L-TA biosynthetic pathways frontiersin.org. Furthermore, Genome-Wide Association Studies (GWAS) have been applied to Vitis accessions to pinpoint genetic loci associated with L-TA accumulation frontiersin.orgnih.gov.
Transcription factors are recognized for their vital role in regulating the biosynthesis of plant metabolites by interacting with the promoter regions of genes encoding key enzymes mdpi.com. Although L-TA biosynthesis is generally thought to occur in the cytosol of plant cells, the proposed involvement of enzymes like transketolase and succinate semialdehyde dehydrogenase, along with studies on the localization of L-idonate dehydrogenase, suggest that other cellular compartments and potentially the apoplast may also play roles in grape L-TA biosynthesis frontiersin.orgnih.gov. Once synthesized, L-TA is predominantly sequestered within the plant cell vacuole frontiersin.orgnih.gov.
Transcript and Metabolite Profiling for Pathway Elucidation.
Transcript and metabolite profiling have proven instrumental in identifying the genes and metabolic intermediates involved in the biosynthesis of L-(+)-Tartaric acid in biological systems, especially in grape berries. Research indicates that L-(+)-Tartaric acid biosynthesis initiates with L-ascorbic acid (Vitamin C). wikipedia.orgnih.govnih.gov
One primary pathway proposed for L-(+)-Tartaric acid formation in Vitaceae (grapevine family) involves the conversion of L-ascorbic acid to 2-keto L-gulonic acid, which is then reduced to L-idonic acid. The subsequent oxidation of L-idonic acid to 5-keto-D-gluconate is considered a crucial, potentially rate-limiting, step in this pathway. wikipedia.orgnih.govnih.govmassbank.jpontosight.ai This six-carbon intermediate (5-keto-D-gluconate) is then believed to undergo cleavage, specifically between carbons four and five, to yield a four-carbon intermediate, possibly tartaric acid semialdehyde, which is finally oxidized to produce L-(+)-Tartaric acid. massbank.jpontosight.ai
Another proposed pathway involves the cleavage of L-ascorbic acid between carbons two and three, leading to the formation of oxalic acid and L-threonic acid, with L-threonic acid subsequently being oxidized to L-(+)-Tartaric acid. However, the direct pathway involving C4/C5 cleavage is thought to be predominant in Vitaceae. wikipedia.orgontosight.ai
Transcriptomic studies have identified candidate cDNAs from genes that are expressed at specific developmental stages and in tissues relevant for L-(+)-Tartaric acid biosynthesis in grape berries. Enzymological analyses of these candidates have further confirmed their activity in the proposed rate-limiting steps of the pathway from Vitamin C to L-(+)-Tartaric acid in higher plants. wikipedia.orgnih.govnih.gov
Table 1: Key Intermediates and Enzymes in L-(+)-Tartaric Acid Biosynthesis (Vitaceae)
| Step | Reactant | Enzyme (Proposed/Confirmed) | Product | Pathway Significance |
| 1 | L-Ascorbic acid | Uncharacterized steps | 2-keto L-gulonic acid | Initial conversion from Vitamin C ontosight.ai |
| 2 | 2-keto L-gulonic acid | Reduction | L-idonic acid | Intermediate formation ontosight.ai |
| 3 | L-idonic acid | L-Idonate dehydrogenase (L-IdnDH) | 5-keto-D-gluconate | Proposed rate-limiting step wikipedia.orgnih.govnih.govmassbank.jpontosight.ai |
| 4 | 5-keto-D-gluconate | Unknown enzyme (C4/C5 cleavage) | L-(+)-Tartaric acid semialdehyde (possible) | Cleavage to 4-carbon intermediate massbank.jpontosight.ai |
| 5 | L-(+)-Tartaric acid semialdehyde (possible) | Oxidation | L-(+)-Tartaric acid | Final product formation massbank.jpontosight.ai |
Impact of Gene Deletion on Vitamin C Accumulation.
Further insights into the biosynthesis of L-(+)-Tartaric acid and its relationship with Vitamin C levels have been gained through studies involving gene deletion. A significant finding emerged from the examination of Ampelopsis aconitifolia, a species closely related to Vitis. This species is notably a non-tartrate-forming plant. wikipedia.orgnih.govnih.gov
Molecular analyses revealed that Ampelopsis aconitifolia lacks a specific gene encoding L-idonate dehydrogenase (L-IdnDH), an enzyme crucial for the oxidation of L-idonic acid, which is a proposed rate-limiting step in L-(+)-Tartaric acid biosynthesis from Vitamin C. massbank.jpnih.gov The absence of this gene directly correlates with the inability of A. aconitifolia to accumulate L-(+)-Tartaric acid. wikipedia.orgnih.govnih.govmassbank.jp
Crucially, this gene deletion has a profound impact on Vitamin C accumulation. Berries from Ampelopsis aconitifolia accumulate significantly higher levels of Vitamin C—in excess of three times the amount found in comparably ripe berries of tartrate-accumulating species like Vitis vinifera. wikipedia.orgnih.govnih.govfishersci.se This observation strongly suggests that the biosynthesis of L-(+)-Tartaric acid acts as a metabolic sink for L-ascorbic acid. Therefore, modulating the L-(+)-Tartaric acid biosynthetic pathway, particularly by targeting genes like L-IdnDH, could offer a rational strategy for developing grape varieties (or other plants) with enhanced Vitamin C content. wikipedia.orgnih.govnih.govfishersci.se
Table 2: Comparative Metabolite Levels in Tartrate-Accumulating vs. Non-Tartrate-Forming Species
| Species | L-(+)-Tartaric Acid Accumulation | Vitamin C Accumulation | Key Genetic Factor | Implication |
| Vitis vinifera (Grape) | High | Normal | L-IdnDH gene present and active wikipedia.orgnih.govnih.govmassbank.jp | L-Ascorbic acid converted to L-(+)-Tartaric acid wikipedia.orgnih.govnih.gov |
| Ampelopsis aconitifolia | Negligible/Absent | >3x Higher than Vitis | L-IdnDH gene deleted/absent wikipedia.orgnih.govnih.govmassbank.jpnih.gov | L-Ascorbic acid accumulates due to blocked conversion to L-(+)-Tartaric acid wikipedia.orgnih.govnih.gov |
Advanced Synthetic Methodologies for L + Tartaric Acid and Its Stereoisomers
Enzymatic and Biocatalytic Synthesis
Microbial-based methods are regarded as simpler and more economical for producing L-(+)- and D-(−)-tartaric acid compared to chemical synthesis, which often yields a less soluble racemic mixture. mdpi.com The core of these biocatalytic methods is the use of specific enzymes that can perform stereoselective transformations. mdpi.comresearchgate.net
Utilization of cis-Epoxysuccinate Hydrolase (CESH)
A key enzyme in the biocatalytic production of tartaric acid is cis-epoxysuccinate hydrolase (CESH). mdpi.comresearchgate.net This enzyme belongs to the epoxide hydrolase family and asymmetrically hydrolyzes cis-epoxysuccinate to yield enantiomerically pure L-(+)- or D-(−)-tartaric acid. mdpi.comresearchgate.net The use of bacteria with CESH activity for L-(+)-tartaric acid synthesis was one of the earliest applications of an epoxide hydrolase in the industry. mdpi.comresearchgate.net CESH is notable because its substrate is a small, hydrophilic, and mirror-symmetric molecule, and the enzymatic conversion results in products with exceptionally high enantiomeric purity, often approaching 100% enantiomeric excess (ee). mdpi.comresearchgate.netnih.gov
The enantioselective synthesis of L-(+)- and D-(−)-tartaric acids has been effectively accomplished using bacteria that exhibit CESH activity. mdpi.comresearchgate.netnih.gov The enzyme exists in two forms, CESH[L] and CESH[D], which respectively produce L-(+)-tartaric acid and D-(−)-tartaric acid. researchgate.net This high product enantioselectivity is a major advantage of the biocatalytic route. mdpi.comresearchgate.net Numerous bacterial species that produce either CESH[L] or CESH[D] have been identified and are distributed across more than ten genera. mdpi.comresearchgate.net
Table 1: Examples of Microbial Strains Producing CESH for Tartaric Acid Synthesis
| Strain | CESH Type | Product |
|---|---|---|
| Rhodococcus opacus | CESH[L] | L-(+)-Tartaric Acid |
| Nocardia tartaricans | CESH[L] | L-(+)-Tartaric Acid |
| Klebsiella sp. | CESH[L] | L-(+)-Tartaric Acid |
| Alcaligenes sp. | CESH[D] | D-(−)-Tartaric Acid |
Source: Adapted from research on CESH-producing bacteria. researchgate.net
CESHs are unique epoxide hydrolases that exhibit high stereoselectivity and regioselectivity. mdpi.com The high specificity is attributed to the precise positioning of the cis-epoxysuccinate substrate within the enzyme's active site. mdpi.com Recent structural studies have begun to elucidate the catalytic mechanisms. The crystal structures of CESH[L] have been determined in various forms (ligand-free, product-complexed, and intermediate forms), providing insight into its stereo-catalytic mechanism. researchgate.net Similarly, the crystal structure of a CESH[D] has also been reported, clarifying its stereoselective mechanism. researchgate.net These structural features ensure that the hydrolysis of the epoxide ring occurs in a highly controlled manner, leading to the formation of a single enantiomer of tartaric acid. mdpi.comresearchgate.net
For industrial applications, the stability of CESH is a critical factor, as purified CESHs can be unstable and sensitive to heat. researchgate.net To overcome this, process optimization strategies such as enzyme immobilization and the use of whole-cell catalysts are employed. researchgate.netnih.gov
Whole-Cell Catalysis: Using entire microbial cells as biocatalysts is a common industrial practice for tartaric acid synthesis. researchgate.net This approach protects the enzyme within its natural cellular environment, enhancing stability. researchgate.net
Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly improve its operational stability, including thermostability and pH stability, and allows for its reuse in continuous production processes. nih.gov For instance, recombinant CESH has been successfully immobilized on an agarose (B213101) matrix, which was then used for the continuous production of L-(+)-tartaric acid. nih.gov This method resulted in an immobilization efficiency of 94% and an activity yield of 95%. nih.gov The continuous enzymatic process achieved a specific catalytic efficiency of 104 mg U⁻¹ h⁻¹. nih.gov
To ensure a reliable and high-titer supply of the enzyme, recombinant DNA technology has been applied to produce CESH in microbial hosts. Genes encoding CESH[L] from various bacteria, including Rhodococcus opacus and Nocardia tartaricans, have been identified and expressed in host organisms like Escherichia coli. researchgate.netnih.gov For example, an engineered E. coli strain was developed to express recombinant CESH with a histidine tag, facilitating purification and immobilization. nih.gov The expressed enzyme demonstrated an activity of 262 U mg⁻¹. nih.gov These recombinant systems provide a powerful platform for producing large quantities of the enzyme for industrial biocatalysis. nih.gov
Chemoenzymatic Approaches for Stereoselective Production
Chemoenzymatic synthesis combines chemical reactions with biological catalysis to produce the target molecule. For tartaric acid, this approach typically involves the chemical synthesis of the substrate, cis-epoxysuccinate, followed by its enzymatic hydrolysis. chemicalbook.com A common pathway uses maleic acid or maleic anhydride (B1165640) as the starting material. chemicalbook.com The process involves two main steps:
Chemical Epoxidation: Maleic acid is subjected to an epoxidation reaction, often using hydrogen peroxide as an oxidant and a catalyst such as tungsten ([W]) or molybdenum ([Mo]), to form an intermediate, sodium epoxysuccinate. wikipedia.orgchemicalbook.com
Enzymatic Hydrolysis: The resulting cis-epoxysuccinate is then hydrolyzed using CESH, which stereoselectively converts it to the desired enantiomer of tartaric acid. chemicalbook.com
This chemoenzymatic route leverages the efficiency of chemical synthesis to produce the substrate and the high selectivity of the enzyme to ensure the final product has the correct stereochemistry. chemicalbook.com
Green Chemistry Protocols for L-(+)-Tartaric Acid Synthesis and Catalysis
In the pursuit of environmentally benign chemical processes, L-(+)-Tartaric acid has emerged as a significant compound, not only as a target molecule but also as a proponent of green chemistry. Its natural origin, biodegradability, and unique chemical properties make it an ideal candidate for developing sustainable synthetic methodologies.
Role in Deep Eutectic Solvents (DES) as Reaction Media and Catalysts
L-(+)-Tartaric acid and its derivatives serve as effective hydrogen-bond donors (HBDs) in the formation of Deep Eutectic Solvents (DESs). researchgate.netmdpi.com These solvents are mixtures of two or more solid components that, through hydrogen bonding, form a eutectic mixture with a melting point lower than that of the individual components. mdpi.com DESs are recognized for their green characteristics, including low toxicity, high thermal stability, low vapor pressure, and high biodegradability. mdpi.com
A notable example is the DES formed by combining L-(+)-Tartaric acid with choline (B1196258) chloride. researchgate.net This system has been successfully employed as a green reaction medium for the Clauson-Kaas reaction to synthesize various N-substituted pyrroles, achieving yields between 75-95%. researchgate.net Similarly, low-melting mixtures of L-(+)-tartaric acid and urea (B33335) derivatives have been utilized as a novel reaction medium for the synthesis of dihydropyrimidinones. In this application, the melt serves a triple function as the solvent, catalyst, and reactant, leading to good to excellent yields under mild conditions. uni-regensburg.de
The physical properties of these tartaric acid-based DESs, such as viscosity and glass transition temperature, can be tuned by altering the stoichiometric ratio of the components or by adding water. For instance, a DES prepared from choline chloride and L-(+)-tartaric acid diethyl ester at a 1:4 ratio exhibited a significant decrease in viscosity and glass transition temperature upon the addition of 10% water, which also substantially increased the solubility of the model drug diclofenac (B195802) diethylamine. nih.gov
Catalytic Applications in Aqueous Media
L-(+)-Tartaric acid has proven to be an efficient, inexpensive, safe, and non-toxic acid catalyst for organic transformations in aqueous media, aligning with the principles of green chemistry by using water as a solvent. researchgate.net
L-(+)-Tartaric acid has been effectively used to catalyze the one-pot synthesis of 1,2,4-triazolidine-3-thiones. This is achieved through the cyclocondensation of various aldehydes or ketones with thiosemicarbazide (B42300) in water at room temperature. tandfonline.com The use of 10 mol% of tartaric acid typically results in excellent yields of the desired heterocyclic products. tandfonline.com
Similarly, an efficient protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been developed using L-(+)-tartaric acid as a catalyst in water at room temperature. The reaction involves the condensation of 2-aminobenzamide (B116534) with a range of aldehydes. The presence of 20 mol% of L-tartaric acid was found to be optimal, affording the products in high yields.
Table 1: L-(+)-Tartaric Acid Catalyzed Synthesis of 1,2,4-Triazolidine-3-thiones in Water
| Entry | Aldehyde/Ketone | Product | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 5-Phenyl-1,2,4-triazolidine-3-thione | 5 | 98 | tandfonline.com |
| 2 | 4-Methylbenzaldehyde | 5-(p-Tolyl)-1,2,4-triazolidine-3-thione | 5 | 96 | tandfonline.com |
| 3 | 2-Hydroxybenzaldehyde | 5-(2-Hydroxyphenyl)-1,2,4-triazolidine-3-thione | 10 | 90 | tandfonline.com |
| 4 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione | 5 | 95 | tandfonline.com |
| 5 | 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)-1,2,4-triazolidine-3-thione | 10 | 92 | tandfonline.com |
| 6 | Acetophenone | 5-Methyl-5-phenyl-1,2,4-triazolidine-3-thione | 15 | 90 | tandfonline.com |
| 7 | Cyclohexanone | 4,5,6,7-Tetrahydro-1,2,4-benzotriazole-3-thione | 15 | 94 | tandfonline.com |
Reaction Conditions: Aldehyde/Ketone (1 mmol), thiosemicarbazide (1 mmol), L-(+)-tartaric acid (10 mol%), water, room temperature.
Table 2: L-(+)-Tartaric Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Water
| Entry | Aldehyde | Product | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 15 | 95 | |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 15 | 96 | |
| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 20 | 92 | |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 25 | 90 | |
| 5 | 4-Hydroxybenzaldehyde | 2-(4-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 30 | 94 | |
| 6 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 20 | 96 | |
| 7 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 20 | 95 |
Reaction Conditions: Aldehyde (1 mmol), 2-aminobenzamide (1 mmol), L-(+)-tartaric acid (20 mol%), water (5 mL), room temperature.
Mechanisms and Advantages of Eco-friendly Reaction Conditions
The catalytic action of tartaric acid in these aqueous syntheses proceeds via protonation. For the formation of 2,3-dihydroquinazolin-4(1H)-ones, the proposed mechanism involves the activation of the aldehyde's carbonyl group by a proton from tartaric acid. This enhances the electrophilicity of the aldehyde, facilitating a nucleophilic attack by the amino group of 2-aminobenzamide. Subsequent dehydration yields an imine intermediate, which, after another protonation and cyclization, gives the final product.
The advantages of these green chemistry protocols are numerous:
Mild Reaction Conditions : The reactions are typically carried out at room temperature, reducing energy consumption. tandfonline.com
Green Reaction Media : Water is used as the solvent, which is non-toxic, non-flammable, and readily available.
High Yields and Short Reaction Times : The protocols offer excellent product yields in significantly shorter time frames compared to other methods.
Simple Workup : The products often precipitate from the reaction mixture and can be isolated by simple filtration, minimizing the use of organic solvents for extraction and purification.
Catalyst Profile : L-(+)-Tartaric acid is a naturally occurring, biodegradable, inexpensive, and non-toxic catalyst. researchgate.net
Chemical Synthesis Routes for Racemic and Meso-Tartaric Acid (for comparative and foundational understanding)
Synthetic routes to produce tartaric acid, particularly the racemic (DL) and meso isomers, often start from maleic acid or its anhydride. These methods provide a foundational understanding of tartaric acid synthesis, contrasting with the natural origins of the L-(+)-enantiomer.
Molybdenum- or Tungsten-Catalyzed Oxidation of Maleic Anhydride
A common and efficient method for synthesizing racemic tartaric acid involves the oxidation of maleic acid (derived from maleic anhydride) with hydrogen peroxide, catalyzed by molybdenum or tungsten compounds. sciencemadness.orgwikipedia.org
The process begins with the epoxidation of maleic acid by hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) or tungstic acid. google.comresearchgate.net The catalyst reacts with hydrogen peroxide to form unstable pertungstic acids, which then oxidize the maleic acid to cis-epoxysuccinic acid. researchgate.net This epoxide is subsequently hydrolyzed under reflux conditions to yield Dthis compound. google.comresearchgate.net
Research has shown that nearly quantitative yields of pure racemic tartaric acid can be obtained by heating an aqueous solution of maleic acid and hydrogen peroxide at 80-100°C with tungstic acid as the catalyst. scribd.com The yield of tartaric acid is significantly influenced by the catalyst concentration, with a rapid increase in yield observed with up to 0.4% of tungstic oxide based on the weight of maleic anhydride. sciencemadness.org Molybdic acid has been shown to give similar results to tungstic acid. researchgate.net This synthetic route is valued for its use of inexpensive chemicals, simple operations, and the production of a high-quality product. scribd.com
Derivatives of L + Tartaric Acid: Synthesis and Advanced Applications in Chemical Research
Chiral Auxiliaries and Ligands in Asymmetric Organic Synthesis
Derivatives of L-(+)-tartaric acid are extensively utilized as chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. These derivatives impose a chiral environment that favors the formation of one enantiomer or diastereomer over the other.
L-(+)-Tartaric acid and its esters, such as diethyl-L-tartrate, are cost-effective and readily available starting materials for the synthesis of stereochemically defined synthons. nih.gov These synthons are crucial building blocks in the asymmetric synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.gov The inherent C2 symmetry and the presence of two stereocenters in tartaric acid allow for the unambiguous introduction of specific stereochemistry into a target molecule. nih.gov For instance, the 1,2-diol subunit present in tartrates is a common motif in many biologically active molecules, and its stereochemistry can be precisely controlled by using a tartaric acid-derived synthon. nih.gov This approach has been successfully employed in the synthesis of various bioactive compounds, where controlling the stereochemistry is critical for their biological function. nih.gov
Derivatives of L-(+)-tartaric acid have found significant application as chiral auxiliaries in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. nih.gov In these reactions, the tartrate-derived auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical course of the cycloaddition. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. For example, tartrate-derived auxiliaries have been used as "tether control groups" in the Diels-Alder reaction, influencing the facial selectivity of the dienophile's approach to the diene. nih.gov Similarly, in 1,3-dipolar cycloadditions, chiral ligands and catalysts derived from tartaric acid can effectively control the stereochemistry of the newly formed stereocenters. acs.org
Diisopropyl tartrate (DIPT) is a widely used derivative of tartaric acid that serves as a chiral ligand in many asymmetric reactions. wikipedia.orgwikipedia.org Its most notable application is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. wikipedia.orgoregonstate.educhem-station.comwikipedia.org In this reaction, DIPT, in combination with titanium isopropoxide, forms a chiral catalyst that directs the epoxidation to one face of the double bond, resulting in high enantioselectivity. oregonstate.eduquora.com The choice between (+)-DIPT and (-)-DIPT determines which enantiomer of the epoxide is formed, making the reaction highly predictable and versatile. chem-station.comharvard.edu The Sharpless epoxidation has been instrumental in the synthesis of numerous complex natural products and pharmaceuticals. wikipedia.org
Table 1: Key Features of the Sharpless-Katsuki Asymmetric Epoxidation
| Feature | Description |
| Reactants | Primary and secondary allylic alcohols |
| Oxidizing Agent | tert-Butyl hydroperoxide (TBHP) |
| Catalyst System | Titanium tetra(isopropoxide) and Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT) |
| Stereocontrol | The absolute configuration of the epoxide product is determined by the chirality of the tartrate ligand used. |
| Significance | A reliable and predictable method for creating chiral epoxides, which are versatile synthetic intermediates. |
This table summarizes the essential components and characteristics of the Sharpless-Katsuki asymmetric epoxidation, a key application of diisopropyl tartrate.
Researchers have designed and synthesized novel pyrrolidinium (B1226570) cations based on L-(+)-tartaric acid. researchgate.net These chiral cations can be used to create chiral ionic liquids (CILs), which are salts with melting points below 100 °C that possess a chiral component. researchgate.netrsc.org CILs are gaining interest as environmentally friendly solvents and catalysts for enantioselective reactions. researchgate.net The synthesis strategy is often straightforward and results in good yields. researchgate.net The properties of these tartaric acid-derived CILs can be tuned by modifying the structure of the cation and the counter-anion. rsc.org These novel CILs have potential applications in various fields, including asymmetric synthesis and chiral separation. researchgate.netmdpi.com
Derivatives of L-(+)-tartaric acid have been employed in the synthesis of inherently chiral fullerene adducts. researchgate.net One approach involves the use of cyclo-[n]-malonate tethers derived from (–)-dimethyl-2,3-O-isopropylidene-L-tartrate. researchgate.net These chiral tethers can be reacted with fullerenes, such as C60, to produce bis- and tris-adducts with a specific, inherently chiral addition pattern. researchgate.net The synthesis and separation of these enantiomerically pure fullerene derivatives are significant for the development of new chiral materials with unique optoelectronic properties. researchgate.netnih.gov The use of tartaric acid derivatives provides a powerful tool for controlling the stereochemistry of these complex three-dimensional structures. researchgate.net
Resolving Agents for Enantioseparation of Racemic Mixtures
L-(+)-Tartaric acid is a classical and widely used resolving agent for the separation of racemic mixtures of chiral compounds, particularly amines. wikipedia.orglibretexts.orglibretexts.orglibretexts.org The principle of this method, known as chiral resolution, relies on the reaction of the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. wikipedia.orgmsu.edu
The reaction of a racemic base with L-(+)-tartaric acid results in the formation of two diastereomeric salts. rsc.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. msu.edursc.org Once the diastereomeric salts are separated, the individual enantiomers of the original base can be recovered by treatment with a strong base to break the salt linkage. libretexts.org This method has been historically significant, dating back to Louis Pasteur's separation of racemic tartaric acid itself using a chiral amine. wikipedia.org
Table 2: Common Chiral Resolving Agents Derived from or Including Tartaric Acid
| Resolving Agent | Type of Compound Resolved | Principle of Separation |
| L-(+)-Tartaric acid | Racemic bases (amines) | Forms diastereomeric salts with different solubilities. |
| Antimony potassium tartrate | Chiral cations | Forms diastereomeric salts. wikipedia.org |
| Di-p-toluoyl-tartaric acid | Racemic bases | Enhanced crystallinity of diastereomeric salts. |
This table provides examples of how L-(+)-tartaric acid and its derivatives are used as resolving agents for the separation of enantiomers.
The efficiency of the resolution process can be influenced by the choice of solvent and the specific derivative of tartaric acid used. libretexts.org For example, L-(+)-tartaric acid has been successfully used as a chiral selector in high-speed countercurrent chromatography for the preparative enantioseparation of pharmaceuticals like ofloxacin. researchgate.net
Diastereomeric Salt Formation for Chiral Resolution (e.g., DL-Leucine, Ibuprofen)
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is crucial in the pharmaceutical industry, as enantiomers of a drug can have significantly different pharmacological activities. advanceseng.com One of the most effective methods for chiral resolution is the formation of diastereomeric salts. advanceseng.comwikipedia.org This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent, such as a derivative of L-(+)-tartaric acid. The resulting products are diastereomers, which have different physical properties, most notably solubility, allowing for their separation by methods like fractional crystallization. advanceseng.comwikipedia.org
DL-Leucine Resolution: A study on the chiral resolution of DL-leucine (DL-LEU) utilized (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) as the resolving agent. rsc.org Diastereomeric salts, D-LEU:D-DTTA (D–D) and L-LEU:D-DTTA (L–D), were synthesized. rsc.org The difference in their crystal structures and thermodynamic properties, particularly the lower solubility of the D–D salt, enabled the separation. rsc.org Through a multi-stage crystallization process, enantiomeric excess (ee) values of 91.20% for D–D and -73.32% for L–D were achieved, demonstrating an effective method for separating DL-LEU. rsc.org
Ibuprofen (B1674241) Resolution: Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is typically sold as a racemic mixture, although the (S)-(+)-enantiomer is responsible for its pharmacological activity. nih.govresearchgate.net The resolution of racemic ibuprofen has been achieved using derivatives of tartaric acid. A novel chiral resolving agent based on a tartaric acid derivative was used to form diastereomeric salts with (RS)-ibuprofen. researchgate.net The process allowed for the separation of the individual enantiomers through acid salt preparation, resulting in high chiral purity for both (S)-(+)-Ibuprofen Gentisate (97.39% by HPLC) and (R)-(-)-Ibuprofen Gentisate (96.66% by HPLC). researchgate.net
| Racemic Compound | Resolving Agent | Key Finding | Achieved Purity (ee or by HPLC) | Reference |
|---|---|---|---|---|
| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | The D-LEU:D-DTTA diastereomeric salt is more stable and has lower solubility, enabling separation. | 91.20% (D–D) and -73.32% (L–D) | rsc.org |
| (RS)-Ibuprofen | O, O'-Disubstituted Tartaric Acid Derivative (Gentisate) | Formation of diastereomeric salts allows for effective separation of enantiomers. | 97.39% (S)-(+)-Ibuprofen Gentisate; 96.66% (R)-(-)-Ibuprofen Gentisate | researchgate.netresearchgate.net |
Mechanistic Studies of Chiral Recognition in Resolution Processes
The efficacy of diastereomeric salt formation hinges on the specific molecular interactions between the chiral resolving agent and the individual enantiomers of the racemate—a phenomenon known as chiral recognition. Understanding the mechanism of this recognition is key to designing more efficient resolution processes.
In the resolution of DL-leucine with (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA), analysis of the crystal structures, thermodynamic properties, and intermolecular interactions revealed the basis for chiral recognition. rsc.org The study showed that the D–D diastereomer (D-LEU:D-DTTA) is more stable and possesses lower solubility compared to the L–D diastereomer (L-LEU:D-DTTA). rsc.org This difference in stability and solubility, which is fundamental to the separation, arises from the specific way D-DTTA binds more favorably to D-leucine. rsc.org This preferential binding is a direct result of the spatial arrangement of atoms and functional groups in the molecules, which allows for stronger and more stable intermolecular interactions (such as hydrogen bonding) in the D-D crystal lattice.
Functional Derivatives for Antimicrobial Research
The rise of multi-drug resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of new antimicrobial agents. ffhdj.comffhdj.com Derivatives of L-(+)-tartaric acid have emerged as a promising class of compounds in this area, offering potential alternatives to traditional antibiotics. ffhdj.comffhdj.com
Synthesis of Complex Amino Salts and Cyclic Imides with Antimicrobial Activity
Researchers have synthesized various L-(+)-tartaric acid derivatives and tested their antimicrobial properties. In one study, sixteen chiral amides were synthesized from this compound. jcsp.org.pkresearchgate.net The synthesis involved protecting the diacid and dihydroxy groups, followed by reactions with different substituted aromatic amines to create the desired amides. jcsp.org.pkresearchgate.net
Another line of research focused on derivatizing natural this compound with functional groups like cyclohexyl-, phenyl-, benzyl-, and ethanolamine (B43304) to create complex amino salts and cyclic imides. ffhdj.comffhdj.com These synthesized compounds include:
Benzylamide of TA (BI)
Cyclohexylimide of TA (CI)
Phenylimide of TA (PhI)
Benzylamino complex salt of TA (BAS)
Cyclohexylamino complex salt of TA (CAS)
Phenylamino complex salt of TA (PhAS)
Ethanolamine complex salt of TA (EACS) ffhdj.com
These derivatives have demonstrated significant bactericidal and bacteriostatic activity against a range of spoilage bacteria, phytopathogens, and human opportunistic pathogens. ffhdj.comffhdj.com
Investigation of Biodegradation Potential and Mechanisms Against Multi-Drug Resistant Bacteria
A critical aspect of developing new antimicrobial agents is ensuring they are environmentally safe and effective against resistant pathogens. Studies on tartaric acid derivatives have addressed both these points.
Activity Against MDR Bacteria: In vitro analyses have shown that tartaric acid imides and complex amino salts are highly active against MDR Gram-positive and Gram-negative pathogens. ffhdj.comffhdj.com These include problematic bacteria such as Pseudomonas aeruginosa, Stenotrophomonas maltophilia, Klebsiella pneumoniae, Salmonella enteritidis, and Staphylococcus aureus. ffhdj.comffhdj.com The cyclohexyl- derivatives, in particular, showed higher efficiency compared to other variants. scitechpub.org
Biodegradation Potential: The investigation of these novel compounds has also demonstrated their potential for biodegradation by soil microflora. ffhdj.com Specifically, they can be degraded by non-pathogenic bacteria from the Pseudomonas chlororaphis group. ffhdj.comffhdj.com This biodegradability is a significant advantage, suggesting that these compounds could be a safer alternative for applications like food packaging without leading to environmental persistence. ffhdj.comffhdj.comscipub.de Furthermore, the resistance to these compounds appears to be encoded by genes in the nucleoid and is not transmitted by plasmids, which could slow the spread of resistance. ffhdj.comffhdj.com
Tartrate Salts and Derivatives in Advanced Materials Science
The unique crystal structures of tartrate salts give rise to interesting physical properties that are exploited in materials science. One of the most notable examples is Rochelle salt, which exhibits piezoelectricity.
Piezoelectric Properties of Rochelle Salt (Potassium Sodium Tartrate)
Rochelle salt, or potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), was one of the first materials discovered to be piezoelectric. wikipedia.org The piezoelectric effect is the ability of certain materials to generate an electric charge in response to applied mechanical stress. archive.orgrsc.org This property was first demonstrated in 1880 by Pierre and Jacques Curie, who found the effect was most prominent in quartz and Rochelle salt. archive.org
This property led to the extensive use of Rochelle salt in transducers for phonograph cartridges, microphones, and earpieces during the mid-20th century electronics boom. wikipedia.orgscribd.com These devices had a very high output, with pickup cartridges producing 2 volts or more. wikipedia.org Rochelle salt is ferroelectric between its two Curie temperatures of -18°C and 24.9°C. nih.gov Recent research has explored incorporating Rochelle salt crystals into 3D-printed structures to create multifunctional composites with both mechanical robustness and piezoelectric properties. wikipedia.org These composites have shown an effective piezoelectric coefficient (d₃₃) of up to 120 pC·N⁻¹ and are suitable for applications like smart armor for athletes and fall detection devices for the elderly. wikipedia.orgnih.gov A key advantage is the material's sustainability; the crystals can be dissolved and re-grown, allowing the composite to be repaired. wikipedia.org
| Property | Description/Value | Reference |
|---|---|---|
| Chemical Formula | KNaC₄H₄O₆·4H₂O | nih.gov |
| Common Name | Rochelle Salt, Seignette's Salt | wikipedia.orgnih.gov |
| Key Property | Piezoelectricity, Ferroelectricity | wikipedia.orgarchive.org |
| Ferroelectric Range | Between -18 °C and 24.9 °C | nih.gov |
| Piezoelectric Coefficient (d₃₃) | ~30 pC/N; up to 120 pC·N⁻¹ in composites | wikipedia.orgnih.gov |
| Historical Applications | Phonograph cartridges, microphones, earpieces | wikipedia.orgscribd.com |
| Modern Applications | Smart protective gear, fall detection devices, structural health monitoring | wikipedia.org |
Engineering of Mechanically Improved Bioactive Bone Cements (Brushite-Collagen)
Brushite (dicalcium phosphate (B84403) dihydrate) cements are recognized as promising materials for bone regeneration due to their biocompatibility and biodegradability. However, their application has been constrained by limited mechanical properties and biological performance. Research has demonstrated that the incorporation of L-(+)-Tartaric acid can significantly enhance the mechanical strength of brushite-collagen composite cements.
The mechanism behind this improvement lies in the chiral-selective interaction between L-(+)-Tartaric acid and the growing brushite crystals. L-(+)-Tartaric acid effectively restrains brushite crystal growth by binding to specific crystal planes, a phenomenon not observed with its enantiomer, D-(-)-tartaric acid. The carboxyl and hydroxyl groups of L-(+)-tartaric acid form hydrogen bonds with the calcium and phosphate ions on the brushite mineral surface, with L-(+)-tartaric acid exhibiting a stronger binding affinity than its D-(-) counterpart.
This interaction leads to a reduction in mineral crystal size, which in turn promotes increased crystal packing density and enhances the interaction area between the brushite mineral and the collagen matrix. The resulting composite material exhibits significantly improved mechanical properties. Characterization of these cements has been performed using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR).
| Property | Method of Analysis | Finding | Impact |
| Crystal Growth | XRD and SEM | L-(+)-Tartaric acid, but not D-(-)-tartaric acid, significantly restrained brushite crystal growth. | Leads to smaller, more densely packed crystals. |
| Fracture Toughness | 3-Point Bend Test | A 30% improvement in fracture toughness was observed compared to traditional brushite cement. | Enhanced mechanical stability of the bone cement. |
| Biocompatibility | Cell Attachment Studies | Collagen in L-(+)-Tartaric acid-treated cements significantly improved cell spreading and morphology of human mesenchymal stem cells. | Improved biological performance and potential for bone regeneration. |
Synthesis and Characterization of Homochiral Nanoscale Frameworks
The inherent chirality of L-(+)-Tartaric acid makes it an excellent ligand for the synthesis of homochiral nanoscale frameworks, including metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked together by organic ligands, resulting in porous, crystalline structures with a wide range of potential applications in catalysis, separation, and sensing.
The synthesis of these frameworks typically involves the reaction of a metal salt with L-(+)-tartaric acid or one of its derivatives under specific conditions, often hydrothermally. The resulting structure and dimensionality of the framework are influenced by the choice of metal ion, the reaction conditions, and the specific form of the tartrate ligand used.
For example, the reaction of calcium ions with L-(+)-tartaric acid under hydrothermal conditions yields a homochiral nanoscale compound, [Ca(L-C4H4O6)(H2O)2]•2H2O. Single-crystal X-ray diffraction revealed that this compound forms a two-dimensional network structure. In another example, this compound was used to create a chiral antimony tartrate cluster, which then served as a secondary building unit to react with a full series of lanthanide ions, forming various 0D, 1D, and 2D homochiral coordination compounds.
The characterization of these frameworks is crucial to understanding their structure and properties. A suite of analytical techniques is employed for this purpose.
| Framework Example | Synthesis Method | Structural Features | Characterization Techniques | Potential Application |
| [Ca(L-C4H4O6)(H2O)2]•2H2O | Hydrothermal reaction of Calcium ions and this compound. | 2D network structure held by hydrogen bonds. Calcium atoms in a tetrahedron geometry. | Single crystal X-ray diffraction, SEM, XRD, FTIR, Thermogravimetric Analysis (TG). | L-proline detection, acetalization catalysis. |
| [Ce(L-tart)(CH2OHCH2OH)(H2O)]Cl | Hydrothermal reaction of Cerium with this compound. | 2D chiral dilayer framework. | Single crystal X-ray diffraction, XRD, IR spectra, TG, Circular Dichroism (CD), Second-Harmonic Generation (SHG). | Materials with structural chirality. |
| Ln(Sb2L2)(H2O)5(NO3)·H2O | Reaction of Lanthanide ions with a chiral antimony tartrate secondary building unit. | 1D linear chain structure. | Single-crystal X-ray diffraction. | Development of frameworks across the entire lanthanide series. |
Advanced Analytical and Spectroscopic Methodologies for L + Tartaric Acid Research
Isotopic Analysis for Origin Determination and Authentication
Isotopic analysis provides powerful tools for tracing the origin and verifying the authenticity of L-(+)-Tartaric acid. This is particularly important given that L-(+)-Tartaric acid can be extracted from natural sources, such as by-products of the wine industry, or synthesized from petrochemical sources like maleic anhydride (B1165640). randi-group.comfmach.it
Carbon-13 and Oxygen-18 Isotope Ratio Mass Spectrometry
Isotope Ratio Mass Spectrometry (IRMS) is a highly effective technique for distinguishing between natural and synthetic L-(+)-Tartaric acid through the analysis of carbon-13 (¹³C) and oxygen-18 (¹⁸O) isotope ratios. fmach.itbio-conferences.orgnih.goveuropa.eu Stable isotope analysis of δ¹³C and δ¹⁸O has been validated as a robust method for discriminating between synthetic and grape-derived L-(+)-Tartaric acid. fmach.it
For instance, a comprehensive database comprising 81 authentic natural samples was established to define specific threshold limits for grape-derived L-(+)-Tartaric acid. These thresholds are typically above -24.8 ‰ for δ¹³C and above +25.6 ‰ for δ¹⁸O. fmach.it
The measurement of the ¹³C/¹²C ratio is performed by coupling an Elemental Analyzer (EA) with an IRMS. Samples are combusted at 1,000 °C under a stream of oxygen and helium, which converts carbon into carbon dioxide (CO₂). The isotope ratio is then determined from the signals received on masses 44, 45, and 46. davidpublisher.com Similarly, the ¹⁸O/¹⁶O ratio is analyzed using a high-temperature conversion elemental analyzer (TC/EA) linked to an IRMS. fmach.itdavidpublisher.com Natural tartaric acid generally exhibits a higher δ¹⁸O value compared to its synthetic counterpart due to their distinct oxygen sources. semanticscholar.orgresearchgate.net While δ¹³C values for natural tartaric acid from wines typically range from -23 to -21‰, synthetic tartaric acids can show a wider range, sometimes overlapping with natural values, indicating that δ¹³C alone may not always be a definitive indicator of abiogenic origin. researchgate.net
Table 1: Isotopic Thresholds for Grape-Derived L-(+)-Tartaric Acid
| Isotope Ratio | Threshold Limit (‰) |
| δ¹³C | > -24.8 |
| δ¹⁸O | > +25.6 |
Discrimination Between Plant-Derived and Fossil-Derived Tartaric Acid
Beyond distinguishing natural from synthetic forms, isotopic analysis can differentiate between plant-derived and fossil-derived L-(+)-Tartaric acid. The European Commission, for example, mandates the use of only L-(+)-Tartaric acid extracted from grapes for acidification in wine production. bio-conferences.orgnih.goveuropa.eu
A key method for this discrimination involves measuring the ¹⁴C activity of the compound. Plant-derived tartaric acid, being a product of recent biological activity (e.g., winemaking by-products), contains a relatively high concentration of ¹⁴C. In contrast, synthetic tartaric acid, derived from fossil fuel by-products, possesses a significantly lower or negligible ¹⁴C concentration. This difference allows for the identification of origin and even the determination of proportions in mixtures, with the method capable of detecting fossil-derived L-(+)-Tartaric acid quantities below 10%. oiv.int Prior to ¹⁴C activity analysis, the purity of both plant- and fossil-derived L-(+)-Tartaric acids should be verified using High-Performance Liquid Chromatography (HPLC). oiv.int
Characterization of Geographical Origin
Isotopic analysis, encompassing δ¹³C, δ¹⁸O, and δ²H (deuterium), extends its utility to characterizing the geographical origin of natural L-(+)-Tartaric acid. bio-conferences.orgdavidpublisher.comsemanticscholar.orgresearchgate.netdavidpublisher.com The distribution of stable isotopes within biomolecules like organic acids is governed by biotic and abiotic fractionation processes, which impart unique isotopic patterns characteristic of a particular vintage year or geographical provenance. bio-conferences.org
For instance, the hydrogen atoms in natural tartaric acid originate from precipitation water, making the ²H/¹H ratio highly dependent on regional climate. researchgate.net While multi-isotope analysis (δ²H, δ¹³C, δ¹⁸O) can clearly differentiate between natural and synthetic production methods, its effectiveness in classifying geographical origin can be more nuanced, particularly when databases are limited. davidpublisher.comsemanticscholar.orgdavidpublisher.com Nevertheless, multivariate statistical analysis of these isotopic data sets has demonstrated clear discrimination among various botanical and synthetic sources. researchgate.netdavidpublisher.com
Chromatographic Techniques for Analysis in Complex Matrices
Chromatographic techniques are indispensable for the analysis of L-(+)-Tartaric acid within complex matrices, such as food and beverage products. These methods offer excellent separation capabilities, enabling the quantification of L-(+)-Tartaric acid alongside other organic acids and interfering substances.
Gas Chromatography (GC) with Derivatization for Organic Acid Profiling
Gas Chromatography (GC) is a valuable technique for profiling organic acids, including L-(+)-Tartaric acid, in various samples, such as wines. ub.edu A crucial step in GC analysis of organic acids is derivatization, which is necessary to reduce their polarity and increase their volatility, making them suitable for gas-phase separation. ub.eduresearchgate.netmdpi.com
Common derivatization approaches include silanization reactions. ub.edu Specifically, trimethylsilylation (TMS) of labile hydrogens on polar compounds is a widely used derivatization protocol for mixed compounds, including organic acids. mdpi.com In some cases, oximation of keto groups may also be performed prior to silylation to prevent enolization or chemical loss. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS), particularly in selected ion monitoring (SIM) detection mode, can be employed for the precise quantification of organic acids in grape musts and wines following liquid-liquid extraction and derivatization. mdpi.com For L-(+)-Tartaric acid, derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been utilized for GC-MS analysis. copernicus.org
Ion Chromatography for Multi-Component Organic Acid Quantification
Ion Chromatography (IC) coupled with suppressed conductivity detection is a highly suitable method for the simultaneous determination of organic acids and inorganic anions in complex matrices like wine. metrohm.comoiv.intmetrohm.comlcms.cz A significant advantage of IC lies in its ability to separate a wide range of organic acids and anions using ion exchange columns. The conductimetric detection employed in IC effectively eliminates interferences often encountered with UV detection (e.g., at 210 nm) due to the presence of phenolic compounds. oiv.int
Table 2: Typical Concentration Range of Tartaric Acid in Wines by Ion Chromatography
| Analyte | Concentration Range (mg/L) |
| Tartaric acid | 1 to 20 |
Note: These ranges are illustrative and can be adapted based on specific apparatus and procedure. oiv.int
The combination of Ion Chromatography with Mass Spectrometry (IC-MS) offers a robust, sensitive, and selective technique for the determination of ionic compounds, including organic acids. metrohm.com IC-MS provides enhanced sensitivity and selectivity, enabling the detection and resolution of analytes at low concentration levels even in complex matrices or in the presence of interfering ions. metrohm.com In ion exchange chromatography for organic acid analysis, an eluent with a pH of 7 or higher, such as aqueous solutions of sodium carbonate or potassium hydroxide (B78521), is typically used. To improve sensitivity, a suppressor is often employed to remove high-conductivity ions from the eluent. shimadzu.com
Spectroscopic and Diffraction Techniques for Structural and Interaction Studies.
Hyper-Raman Spectroscopy for Biomolecule Structural Dynamics.Hyper-Raman scattering (HRS) spectroscopy serves as a powerful tool for investigating the structural dynamics of biomolecules, with L-(+)-Tartaric acid being a subject of such studies. Research has reported the HRS spectra of biologically significant molecules, including L-tartaric acid, in aqueous solutions. These spectra are typically measured using a picosecond laser, for instance, at a wavelength of 532 nm operating at a MHz repetition rate. The collection of high signal-to-noise spectra is achievable without the need for resonant, nanoparticle, or surface enhancement techniques.wikipedia.orgnih.gov
A comparative analysis of HRS with conventional Raman scattering (RS) and infrared (IR) absorption spectra confirms that IR-active vibrational modes of the target molecules are observable in HRS spectra, albeit with notably different peak intensities. wikipedia.orgnih.gov It has been noted that the HRS signals for tartaric acid in aqueous solutions include significant contributions from water responses. fishersci.se While Hyper-Raman Optical Activity (H-ROA) aims to explore the sensitivity of HRS to molecular chirality, studies involving L/D-tartaric acid have, to date, been unable to detect H-ROA at a 1% sensitivity level. fishersci.se
Fourier Transform Infrared Spectroscopy (FTIR).Fourier Transform Infrared (FTIR) spectroscopy is extensively employed to characterize the functional groups and molecular composition of L-(+)-Tartaric acid and its complexes. This technique is highly sensitive to the presence of different functional groups within a material, providing insights into the bonding between molecules.nih.govwikipedia.org
Key characteristic peaks observed in the FTIR spectrum of L-(+)-Tartaric acid include:
A strong and broad absorption peak around 3322.23 cm⁻¹, 3328 cm⁻¹, or 3404 cm⁻¹, which is attributed to the O–H stretching vibrations, particularly from the carboxyl groups. mitoproteome.orgfishersci.com
A very strong peak at approximately 1735.11 cm⁻¹ or 1736 cm⁻¹, indicative of the C=O stretching vibration. mitoproteome.orgfishersci.com
A weaker peak at 1406 cm⁻¹, resulting from the combination of C–O stretching and O–H deformation. fishersci.com
FTIR has been instrumental in confirming the formation of molecular complexes, such as the isoniazid-L(+)tartaric acid molecular complex, where the asymmetric stretching vibration frequencies of the ionized carboxylic group of tartaric acid were observed at 1574.78 cm⁻¹. mitoproteome.org Furthermore, FTIR analysis, alongside FT-Raman, has been used to study the interaction of tartaric acid with other compounds like 4-acetamidophenol, where shifts in stretching and bending modes confirm the formation of hydrogen bonds, indicating the dopant molecule's entry into the crystal lattice. nih.gov The technique also aids in understanding the conformation and thermal stability of biomolecules, such as human prostatic acid phosphatase (hPAP), when interacting with tartaric acid. fishersci.ca
Table 1: Characteristic FTIR Absorption Peaks for L-(+)-Tartaric Acid
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Reference |
| O–H Stretching | 3322.23, 3328, 3404 | Carboxyl O–H stretching | mitoproteome.orgfishersci.com |
| C=O Stretching | 1735.11, 1736 | Carboxyl C=O stretching | mitoproteome.orgfishersci.com |
| C–O Stretching & O–H Deformation | 1406 | Combination of C–O stretching and O–H deformation | fishersci.com |
| Ionized Carboxylic Group (Asymmetric Stretching) | 1574.78 | In molecular complexes (e.g., with isoniazid) | mitoproteome.org |
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD).X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD) are indispensable techniques for elucidating the precise crystal structure, lattice parameters, and overall crystalline perfection of L-(+)-Tartaric acid.nih.govwikipedia.orgwikidata.orguni.lufishersci.atmims.cominformaticsjournals.co.in
L-(+)-Tartaric acid typically crystallizes in a monoclinic system. The most commonly reported space group for L-(+)-Tartaric acid is P2₁. nih.govuni.lufishersci.atmims.cominformaticsjournals.co.in For instance, a study on this compound-nicotinamide complex reported lattice parameters for the monoclinic system (P2₁) as a = 7.655(1) Å, b = 15.491(3) Å, c = 10.507(5) Å, and β = 103.00°. informaticsjournals.co.in Another reference for this compound itself (P1211, which is equivalent to P2₁) provides a = 6.1757 Å, b = 5.9211 Å, c = 7.7084 Å, α = 90°, β = 100.434°, and γ = 90°. mpg.de High-resolution X-ray diffraction (HRXRD) is used to assess the crystalline perfection of grown crystals, often confirming good quality and the absence of structural grain boundaries. nih.govuni.lu
SCXRD has been utilized to determine the exact crystal structures, including the precise positions of all hydrogen atoms, at room temperature. mims.comnih.gov XRD is also vital for confirming the phase and structural information of L-(+)-Tartaric acid and can detect changes in the crystal lattice resulting from doping or complex formation. For example, the doping of tartaric acid into 4-acetamidophenol crystals was observed to induce a structural change from monoclinic to orthorhombic, confirming its incorporation into the host lattice. nih.gov Furthermore, this compound has been shown to significantly inhibit the crystal growth of brushite by binding to its {010} plane, a phenomenon analyzed through XRD. wikipedia.org
Table 2: Crystallographic Data for L-(+)-Tartaric Acid (Monoclinic System)
| Parameter | Value (Å, °) | Space Group | Reference |
| a | 6.1757 | P1211 | mpg.de |
| b | 5.9211 | P1211 | mpg.de |
| c | 7.7084 | P1211 | mpg.de |
| α | 90 | P1211 | mpg.de |
| β | 100.434 | P1211 | mpg.de |
| γ | 90 | P1211 | mpg.de |
| Alternative (Complex) | |||
| a | 7.655(1) | P2₁ | informaticsjournals.co.in |
| b | 15.491(3) | P2₁ | informaticsjournals.co.in |
| c | 10.507(5) | P2₁ | informaticsjournals.co.in |
| β | 103.00(2) | P2₁ | informaticsjournals.co.in |
Scanning Electron Microscopy (SEM).Scanning Electron Microscopy (SEM) is a valuable technique for examining the surface morphology and crystal habit of L-(+)-Tartaric acid crystals, as well as studying its interactions with other materials.wikipedia.orgnih.govwikipedia.orggnu-darwin.orgguidetopharmacology.org
SEM analyses can reveal details such as the number and dimensions of defects on crystal surfaces. Studies suggest that these defects tend to increase with the number of active functional groups present in organic molecules. For instance, in the context of plasma electrolytic oxidation (PEO) coatings, the inclusion of tartaric acid was correlated with an increase in the size of such defects. gnu-darwin.org When coupled with Energy Dispersive X-ray (EDX) spectroscopy, SEM provides insights into the elemental composition and morphological changes that occur when L-(+)-Tartaric acid is used as a dopant or additive. nih.govguidetopharmacology.org
SEM has been effectively used to demonstrate how this compound can influence the crystal growth of other substances, such as brushite. It was observed that this compound significantly restrained brushite crystal growth, leading to increased crystal packing and a larger collagen interaction area. wikipedia.org In research concerning struvite crystal growth, SEM observations indicated that the addition of tartaric acid resulted in a higher number of crystals compared to other additives, and it could also influence the characteristic rod-shaped and pointed morphology, sometimes introducing minor defects. guidetopharmacology.org
Future Directions and Emerging Research Areas in L + Tartaric Acid Studies
Development of Novel L-(+)-Tartaric Acid Derived Catalysts and Materials for Advanced Applications.
L-(+)-Tartaric acid's inherent chirality makes it a valuable building block for developing novel catalysts and advanced materials. Research is actively pursuing its incorporation into various catalytic systems and functional materials.
Catalysts:
L-TA and its derivatives are being explored as scaffolds for new asymmetric organocatalysts. For instance, novel chiral guanidines featuring a tartaric acid skeleton have been developed from diethyl L-tartrate. These guanidines demonstrate remarkable efficiency and excellent enantioselectivity in catalyzing the α-hydroxylation of β-ketoesters and β-diketones. acs.orgacs.org
Furthermore, L-TA plays a role in the development of chiral ionic liquids (CILs). Novel pyrrolidinium (B1226570) salts based on L-(+)-tartaric acid have been synthesized, with some exhibiting properties suitable for use as room-temperature chiral ionic liquids (RTCILs) in enantioselective applications. researchgate.netscilit.com These CILs find applications in various extraction techniques and as catalysts in reactions like Diels-Alder and aza-Baylis-Hillman, enhancing the purity of enantiomeric products. researchgate.net
L-TA is also utilized as a chiral modifier to create localized chiral environments on achiral surfaces, significantly enhancing enantioselectivity in hydrogenation reactions. acs.org Future studies in this area aim to explore novel chiral supports and modifiers to improve stability and enantioselectivity while minimizing leaching and degradation. acs.org Recent advancements include the synthesis of chiral tartaric acid–FeNi coordination polymers (TA–FeNi CPs) for enhancing electrochemical oxygen evolution reactions (OER) through the CISS effect. rsc.org
Materials:
L-TA is emerging as an eco-friendly organic compound for the biogenic preparation of micro- and nano-structured materials. researchgate.netrsc.org For example, it has been used to regulate the advanced synthesis of bismuth-based materials with tunable performance for electrocatalytic production of hydrogen peroxide. researchgate.netrsc.org Control over the alkalinity of the synthesis medium, through the molar ratio of sodium hydroxide (B78521) to bismuth(III) nitrate, leads to a library of bismuth-based materials with metallic, (oxy)hydroxide, and oxide structures. rsc.org
Metal-organic frameworks (MOFs) are another area of focus, with L-TA serving as a ligand. A novel Al-based metal-organic gel (Al-MOG) has been assembled from bridging L-tartaric acid and Al³⁺ ions, demonstrating a porous structure and potential as a stable and controllable drug carrier. rsc.org Similarly, trivalent iron-tartaric acid MOFs have been successfully synthesized using tartaric acid as a raw material, showing promise in environmental remediation, such as catalytic ozonation of succinonitrile. nih.govresearchgate.net
Chiral carbon nanodots (CNDs) derived from tartaric acid are also being investigated for their catalytic enantioselective properties. L/D-TASA CNDs, fabricated through hydrothermal processing of sulfanilic acid and chiral tartaric acid, exhibit outstanding catalytic performance for the chiral catalysis of ring-opening reactions of styrene (B11656) oxide. rsc.org
Advanced Biocatalytic Strategies for Enhanced Enantiomeric Purity and Efficiency.
Biocatalysis offers a sustainable and highly selective approach to producing enantiopure L-(+)-tartaric acid. Future research aims to refine these strategies for improved purity and efficiency.
Enantioselective synthesis of L-(+)- and D-(-)-tartaric acids has been successfully achieved using bacteria exhibiting cis-epoxysuccinate hydrolase (CESH) activity. mdpi.comresearchgate.netnih.govresearchgate.net CESHs are unique biocatalysts that produce tartaric acid with nearly 100% enantiomeric excess. mdpi.comresearchgate.netnih.govresearchgate.net
Current research focuses on improving the catalytic efficiency of CESHs. For example, an Escherichia coli-engineered bacterium with CESH activity has been used to catalyze the stereospecific hydrolysis of cis-epoxysuccinic acid to L-(+)-tartaric acid. researchgate.net Optimization of substrate composition, including the design of heterogeneous substrate systems (e.g., a mixture of sodium-type and calcium-type cis-epoxysuccinate), has led to a twofold increase in catalytic efficiency compared to traditional bioconversion processes. researchgate.net
Further studies are needed to isolate new CESHs and analyze their protein/gene sequences, as novel sequences may offer improved features. mdpi.com Additionally, understanding the characteristics of microorganisms involved in whole-cell catalysis and developing genetic engineering strategies are important future research topics for industrial L-TA production. mdpi.com The field also explores protein engineering methods, such as fusing binding modules to CESH or modifying protein primary structures, to enhance enzyme stability and activity. mdpi.com
Table: Biocatalytic Production of L-(+)-Tartaric Acid
| Biocatalyst Type | Substrate | Key Achievement / Future Direction | Reference |
| CESH-producing bacteria (e.g., E. coli engineered) | cis-epoxysuccinic acid | Nearly 100% enantiomeric excess; increased catalytic efficiency via heterogeneous substrate systems; need for new CESH isolation and genetic engineering for industrial scale. | mdpi.comresearchgate.netnih.govresearchgate.net |
| Purified CESHs | cis-epoxysuccinate | High enantiomeric excess (near 100%); potential for improved stability and activity through protein engineering. | mdpi.comresearchgate.net |
Deeper Understanding of Plant Biosynthetic Regulation for Metabolic Engineering and Crop Improvement.
Despite L-(+)-tartaric acid being a significant organic acid in certain plants, particularly grapes, its biosynthetic pathway and regulation remain largely under-developed. frontiersin.orgnih.govmdpi.com Future research aims to elucidate these mechanisms for metabolic engineering and crop improvement.
L-TA biosynthesis in higher plants primarily occurs via three pathways: "Asc C4/C5," "Asc C2/C3," and "D-gluconic acid C4/C5," with the Asc C4/C5 pathway being dominant in grapes. frontiersin.orgnih.gov This pathway involves the conversion of L-ascorbic acid (Asc, vitamin C) to 2-keto L-gulonate, then to L-idonate, and subsequent oxidation to 5-keto D-gluconate. frontiersin.orgnih.gov This six-carbon intermediate is then cleaved by an unknown enzyme to a four-carbon intermediate, possibly tartaric acid semialdehyde, which is finally oxidized to L-TA. frontiersin.orgnih.gov
Very little is known about the specific enzymes involved in the L-TA biosynthetic pathway in most plant species. frontiersin.orgnih.gov While some progress has been made, definitive genetic evidence for the roles of candidate enzymes remains elusive. frontiersin.orgnih.gov There are currently no known genetic or biochemical regulators of the L-TA pathway. frontiersin.orgnih.gov
Future research will leverage new technologies such as global co-expression network analysis tools and genome-wide association studies to accelerate progress in identifying and characterizing the enzymes and genes involved. frontiersin.orgnih.gov Understanding the regulation of L-TA's precursor, L-ascorbate, is also crucial. nih.gov The identification of a non-tartrate-forming grapevine species that accumulates significantly higher levels of vitamin C suggests that modulating L-TA biosynthesis could lead to grapes rich in vitamin C. nih.gov Further research aims to analyze the complete biosynthetic pathway of grape L-TA to enable precise regulation. mdpi.com
Table: L-(+)-Tartaric Acid Biosynthesis Pathways in Plants
| Pathway Name | Precursor | Cleavage Site | Key Intermediates | Notes | Reference |
| Asc C4/C5 | L-Ascorbic acid (Asc) | C4/C5 | 2-keto L-gulonate, L-idonate, 5-keto D-gluconate, tartaric acid semialdehyde (proposed) | Primary pathway in grapes; enzymes largely uncharacterized. | frontiersin.orgnih.gov |
| Asc C2/C3 | L-Ascorbic acid (Asc) | C2/C3 | Oxalic acid, L-threonic acid | Identified in Geraniaceae species. | frontiersin.orgnih.gov |
| D-gluconic acid C4/C5 | D-gluconic acid | C4/C5 | 5-keto-D-gluconic acid | Identified in leguminous species. | frontiersin.orgnih.gov |
Exploration of Novel Biological Activities and Underlying Molecular Mechanisms.
While L-(+)-tartaric acid is widely recognized for its roles in food and industrial applications, its full spectrum of biological activities and the underlying molecular mechanisms are still being explored.
L-TA is considered a "specialized primary metabolite" in plants, originating from carbohydrate metabolism, but its specific function in primary metabolic pathways is not fully understood. frontiersin.orgnih.gov It accumulates in relatively few plant species and appears to have no known physiological or biochemical function in many cases. nih.gov
However, L-TA's unique biological reactivity and performance-enhancing properties suggest potential for novel biological activities. nih.gov Research is ongoing to understand its molecular structure, vibrational spectra, and non-linear optical properties. researchgate.netresearchgate.net Studies on L-TA single crystals are being conducted to understand their molecular structure, vibrational spectra, and electronic absorption spectra, which could reveal new biological interactions or applications. researchgate.net
Furthermore, L-TA is being evaluated as a natural growth regulator in agriculture, with the potential to promote healthier plant growth and enhance crop yields. globenewswire.com Its application in soil conditioning can help adjust pH levels and improve soil health, facilitating better nutrient availability and boosting crop performance. globenewswire.com This suggests a potential role in plant physiology beyond its current understanding.
Expansion of Applications in Sustainable Chemistry and Green Synthesis Initiatives.
The push towards a circular carbon economy and renewable technologies positions L-(+)-tartaric acid as a key bio-derived compound for sustainable chemistry and green synthesis initiatives.
L-TA is increasingly being considered an environmentally friendly alternative for various applications due to its natural origin and biodegradability. globenewswire.com It is recognized as a C4 bio-compound with two hydroxyl and carboxylic groups, displaying great potential for various industries. nih.govresearchgate.net
Research is focused on developing green and efficient methods for L-TA production. Traditional methods, such as extraction from wine by-products, are limited by raw material availability, while chemical synthesis can be costly and generate toxic by-products. researchgate.netrsc.org Novel processes for economical L-TA preparation from carbohydrates or renewable resources are highly attractive. researchgate.net
One promising area is the electrochemical refinery of biomass-derived feedstocks. A bromine-mediated electrochemical refinery is being explored for the conversion of maleic acid (a biomass-derived platform chemical) into L-TA with high yield and selectivity. rsc.org This approach offers a transformative path for sustainable L-TA production, showcasing the potential of halogen-mediated electrochemical processes for manufacturing high-value chemicals. rsc.org
Furthermore, L-TA's role in catalysis extends to sustainable practices. Its derivatives are used as catalysts in reactions that promote enantiomeric purity, aligning with green chemistry principles by reducing waste and improving efficiency. researchgate.net The development of tartaric acid-derived materials, such as bismuth-based materials for hydrogen peroxide production, also contributes to sustainable chemical technologies by enabling the on-site production of valuable chemicals. researchgate.netrsc.org
Table: L-(+)-Tartaric Acid in Sustainable Chemistry
| Area of Application | Specific Initiative / Research Focus | Benefits for Sustainability | Reference |
| Production Methods | Economical preparation from carbohydrates/renewable resources; bromine-mediated electrochemical refinery of maleic acid. | Reduced reliance on traditional methods (wine by-products, petrochemicals); high yield, selectivity, and reduced waste. | researchgate.netrsc.org |
| Catalysis | L-TA derived chiral catalysts (e.g., guanidines, ionic liquids, CNDs). | Enhanced enantioselectivity; reduced waste; improved efficiency in asymmetric synthesis. | acs.orgacs.orgresearchgate.netrsc.org |
| Materials | Bismuth-based materials synthesis; Al-based metal-organic gels. | Eco-friendly preparation of micro- and nano-structured materials; on-site production of valuable chemicals; potential for drug delivery. | researchgate.netrsc.orgrsc.org |
| Agriculture | Natural growth regulator; soil conditioning. | Environmentally friendly alternative; improved crop yields and soil health. | globenewswire.com |
Q & A
Q. What are the critical safety considerations when handling L-(+)-tartaric acid in laboratory settings?
L-(+)-Tartaric acid poses risks of severe eye irritation (H318 hazard code) and requires stringent protective measures. Researchers must wear nitrile gloves (0.11 mm thickness, 480-minute penetration resistance) and use EN 166-compliant eye protection. Work areas should have adequate ventilation to avoid dust/aerosol formation, which may become combustible under specific conditions . Emergency protocols include rinsing eyes with water for ≥15 minutes and consulting toxicology centers immediately .
Q. How can researchers distinguish L-(+)-tartaric acid from its enantiomers or racemic mixtures?
Polarimetry is the primary method, leveraging the compound’s specific optical rotation ([α]D²⁵ = +12° to +14°). Advanced techniques include chiral HPLC using cellulose-based columns or X-ray diffraction (XRD) to confirm the (2R,3R) stereochemistry . For racemic resolution, co-crystallization with chiral amines (e.g., α-methyl benzylamine) is effective .
Q. What are the solubility and pH profiles of L-(+)-tartaric acid under standard laboratory conditions?
Solubility in water is 1.39 g/mL at 20°C, with a pH of 1.6 in pure aqueous solutions. However, at 150 g/L and 25°C, the pH drops to 1.0–2.0, indicating strong acidity . Solubility varies in organic solvents (e.g., ethanol: 0.78 g/mL), necessitating pre-experiment calibration for reaction design .
Advanced Research Questions
Q. How can researchers address contradictions in thermal stability data for L-(+)-tartaric acid?
Discrepancies in decomposition temperatures (e.g., 168–170°C vs. higher ranges) often arise from purity differences or heating rates. Use differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) to isolate decomposition pathways. Note that incompatibilities with bases, oxidizing agents (e.g., KMnO₄), and reducing agents may alter degradation products .
Q. What methodologies are recommended for synthesizing enantiomerically pure derivatives of L-(+)-tartaric acid?
The dihydroxyl groups enable esterification (e.g., benzoylation for chiral auxiliaries) or coordination with metal catalysts (e.g., Ti(OiPr)₄) for asymmetric synthesis. For deoxydehydration (DODH) reactions, CH₃ReO₃/pyridine systems convert tartaric acid to trans-2-butene-1,4-diol, retaining stereochemical integrity .
Q. How does L-(+)-tartaric acid influence the crystallinity and stability of pharmaceutical cocrystals?
As a chiral resolving agent, it forms hydrogen-bonded networks with APIs (active pharmaceutical ingredients). Use powder XRD and dynamic vapor sorption (DVS) to assess cocrystal stability under humidity. For example, tartaric acid-API complexes often exhibit improved solubility without racemization .
Q. What experimental designs optimize the use of L-(+)-tartaric acid in effervescent formulations?
A randomized block design with varying citric acid/L-(+)-tartaric acid ratios (e.g., 25:75 to 75:25) can balance effervescence kinetics and granule stability. Measure CO₂ release via gas displacement and granule hardness using texture analyzers. Tukey’s HSD test is recommended for post-hoc analysis of variance .
Q. How can researchers validate the role of L-(+)-tartaric acid in inhibiting VEGFR2/KDR for anticancer studies?
Use kinase activity assays (IC₅₀ = 58.2 nM for VEGFR2) with ENMD-2076 (a tartaric acid salt) as a reference. Pair this with molecular docking simulations targeting the ATP-binding domain. Cross-validate results via Western blotting for phospho-VEGFR2 in endothelial cell models .
Q. What analytical strategies resolve discrepancies in endogenous L-(+)-tartaric acid quantification in metabolic studies?
LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-L-tartaric acid) improves accuracy. For tissue samples, avoid acid hydrolysis to prevent racemization. Normalize data to creatinine levels in urine or plasma .
Q. How does L-(+)-tartaric acid interact with metal ions in catalytic systems?
Its carboxyl and hydroxyl groups chelate metals like Fe³⁺ and Cu²⁺, modifying redox activity. Use cyclic voltammetry to study tartrate-metal complexes in Fenton-like reactions. Spectrophotometric titration (UV-Vis at 250–300 nm) quantifies binding constants .
Methodological Notes
- Contradiction Analysis : Replicate experiments under controlled humidity/temperature and apply Grubbs’ test to exclude outliers .
- Data Reproducibility : Source ACS-grade L-(+)-tartaric acid (≥99.5% purity) to minimize batch variability .
- Advanced Characterization : Employ solid-state NMR to probe hydrogen-bonding networks in tartrate cocrystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
